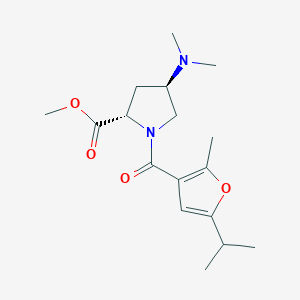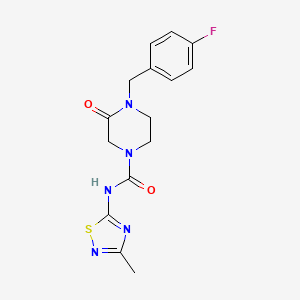![molecular formula C18H23ClN4O2 B4532779 1-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-4-(methoxyacetyl)-1,4-diazepane](/img/structure/B4532779.png)
1-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-4-(methoxyacetyl)-1,4-diazepane
Descripción general
Descripción
The compound "1-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-4-(methoxyacetyl)-1,4-diazepane" is a part of a broader class of chemicals that include diazepanes, which are of significant interest in medicinal chemistry and material science due to their unique chemical and physical properties. Research in this domain often focuses on the synthesis, structure analysis, and reactivity of such compounds to explore their potential applications.
Synthesis Analysis
Synthesis of similar compounds typically involves multistep organic reactions, starting from basic heterocyclic compounds such as pyrroles and pyridines. A method described involves the use of Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene as starting materials, utilizing Bredereck’s reagent for selective formation of chalcones (Malathi & Chary, 2019).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of diazepane compounds. It provides detailed information about the crystal packing, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior. The crystal structure analysis of a similar compound showed disorder within a methoxycarbonyl group, indicating significant conjugations within the triazene moieties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Diazepane derivatives undergo various chemical reactions, including photolysis and ring expansion when exposed to light, in the presence of methoxide ions. These reactions are significant for modifying the chemical structure to achieve desired properties (Sawanishi, Tajima, & Tsuchiya, 1987).
Propiedades
IUPAC Name |
1-[4-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1,4-diazepan-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-25-14-18(24)22-8-3-7-21(10-11-22)13-16-4-2-9-23(16)17-6-5-15(19)12-20-17/h2,4-6,9,12H,3,7-8,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENXNREDAFARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)CC2=CC=CN2C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole](/img/structure/B4532702.png)
![2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4532703.png)
![3-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}quinoline](/img/structure/B4532726.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4532730.png)
![2-(4-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B4532732.png)
![N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide](/img/structure/B4532737.png)
![8-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532741.png)

![N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide](/img/structure/B4532764.png)
![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4532786.png)
![1-(3,4-dimethylbenzyl)-4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperazin-2-one](/img/structure/B4532792.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B4532797.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B4532803.png)
